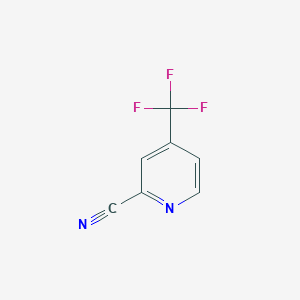

4-(Trifluoromethyl)picolinonitrile

Description

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUSUSDRUJDLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604966 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-69-9 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Rigorous Characterization of 4-(Trifluoromethyl)picolinonitrile: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the synthesis and characterization of 4-(Trifluoromethyl)picolinonitrile, a pivotal building block in modern medicinal chemistry and materials science, is presented. This document provides an in-depth analysis of synthetic strategies, purification protocols, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Trifluoromethyl Picolinonitrile Moiety

The incorporation of a trifluoromethyl group (–CF3) into heterocyclic scaffolds is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group's strong electron-withdrawing nature significantly influences the electronic properties of the pyridine ring, making this compound a versatile intermediate for creating novel pharmacologically active agents and advanced materials.[1] This guide elucidates the critical aspects of its synthesis and characterization to ensure the production of high-purity material essential for downstream applications.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway is often dictated by the availability of starting materials, desired scale, and safety considerations.

Route 1: Cyanation of a Pre-functionalized Pyridine Ring

A prevalent and effective method involves the cyanation of a 4-(trifluoromethyl)pyridine derivative bearing a suitable leaving group at the 2-position, such as a halogen. For instance, the palladium-catalyzed cyanation of 4-chloro-2-(trifluoromethyl)pyridine offers a direct route to the target molecule.[3]

Mechanism Insight: This transformation typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with a cyanide source (e.g., zinc cyanide or potassium cyanide), and concluding with reductive elimination to yield the desired nitrile and regenerate the palladium catalyst.

Alternatively, the Sandmeyer reaction provides a classic and robust method for introducing the nitrile group.[4][5][6] This involves the diazotization of a corresponding 2-amino-4-(trifluoromethyl)pyridine, followed by treatment with a copper(I) cyanide salt.[5][7] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4]

Causality in Experimental Choice: The Sandmeyer reaction, while being a powerful tool, requires careful temperature control during the diazotization step (typically 0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[7] The choice of copper(I) cyanide is critical as the copper(I) species catalyzes the formation of an aryl radical with the loss of nitrogen gas.[4]

Route 2: Ring Construction Strategies

Another approach involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl and cyano functionalities.[8] For example, the condensation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile can yield 4-(trifluoromethyl)nicotinonitrile, a constitutional isomer of the target compound, which can then potentially be further manipulated.[8] While offering high atom economy, these methods can be more complex and may require significant optimization.

Below is a generalized workflow for the synthesis of this compound via the Sandmeyer reaction, a commonly employed and reliable method.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Sandmeyer Cyanation

This section provides a robust, step-by-step protocol for the synthesis of this compound from 2-amino-4-(trifluoromethyl)pyridine.

Materials:

-

2-Amino-4-(trifluoromethyl)pyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-(trifluoromethyl)pyridine in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[7]

-

Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The completion of diazotization can be confirmed by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.[7]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

-

Cool this cyanide solution to 0-5°C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the vigorously stirred cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Characterization and Data Analysis

Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound. The following techniques are essential.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm), with coupling patterns consistent with the substitution pattern. |

| ¹³C NMR | The spectrum will show characteristic signals for the aromatic carbons, the nitrile carbon (typically δ 115-125 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling, typically δ 120-130 ppm). |

| ¹⁹F NMR | A singlet corresponding to the –CF₃ group will be observed. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring. |

| Infrared (IR) | A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration. C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region.[9] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (C₇H₃F₃N₂, MW: 172.11 g/mol ) should be observed.[10] |

Interpreting the Data: The combination of these spectroscopic techniques provides a comprehensive and self-validating confirmation of the product's structure.[11][12] For example, the presence of the nitrile stretch in the IR spectrum corroborates the cyanation reaction, while the specific chemical shifts and coupling patterns in the NMR spectra confirm the regiochemistry of the substituents on the pyridine ring.

Conclusion

The synthesis of this compound is a critical process for advancing research in medicinal chemistry and materials science. By understanding the nuances of the available synthetic routes, particularly the well-established Sandmeyer reaction, and employing rigorous characterization techniques, researchers can confidently produce high-purity material. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis and validation of this important chemical intermediate.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

- 3. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 9. joasciences.com [joasciences.com]

- 10. 936841-69-9 | this compound - AiFChem [aifchem.com]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)picolinonitrile

Introduction

4-(Trifluoromethyl)picolinonitrile, identified by CAS Number 936841-69-9, is a fluorinated pyridine derivative of significant interest to the scientific community, particularly in the realms of medicinal chemistry and agrochemical synthesis.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group onto the pyridine scaffold imparts unique electronic properties that can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[2][3] This makes it a highly valuable building block for the development of novel pharmaceuticals and crop protection agents.[4]

The presence of the nitrile (-CN) functional group further enhances its synthetic utility, offering a versatile handle for a wide array of chemical transformations. Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in research and development, enabling scientists to design robust synthetic routes, predict its behavior in various media, and ensure proper characterization of its derivatives. This guide provides a detailed examination of the core physicochemical and spectroscopic properties of this compound, supported by established experimental protocols and field-proven insights for the research professional.

Molecular Structure and Identification

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is unambiguously defined by a set of internationally recognized identifiers and structural descriptors.

A 2D representation of this compound.

Table 1: Chemical Identity and Molecular Descriptors

| Identifier | Value | Source |

| CAS Number | 936841-69-9 | [1] |

| IUPAC Name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | [1] |

| Synonyms | This compound, 2-Cyano-4-(trifluoromethyl)pyridine | [1][5] |

| Molecular Formula | C₇H₃F₃N₂ | [1][6] |

| Molecular Weight | 172.11 g/mol | [1] |

| Exact Mass | 172.024826 u | [5] |

| InChI | 1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H | [1] |

| InChIKey | CNUSUSDRUJDLFU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=CN=C1C#N)C(F)(F)F | [1] |

Core Physicochemical Properties

The physical state, thermal properties, and solubility dictate the handling, reaction conditions, and purification strategies for a compound.

Table 2: Summary of Physicochemical Data

| Property | Value | Comments | Source |

| Physical Form | Expected to be a solid at room temperature. | Based on the reported melting point. | N/A |

| Melting Point | 96-98 °C | A sharp melting range is a primary indicator of high purity. | [6] |

| Boiling Point | 289.6 °C (at 760 mmHg) | Indicates low volatility under standard conditions. | [5][6] |

| Density | ~1.4 ± 0.1 g/cm³ | The high density is typical for highly fluorinated organic compounds. | [5] |

| Purity | ≥98% | Commercially available at high purity, suitable for most synthetic applications. | [1] |

Causality Behind the Properties

-

Melting Point: The melting point of 96-98 °C is relatively high for a molecule of this size. This suggests strong intermolecular forces within the crystal lattice, likely driven by dipole-dipole interactions involving the polar nitrile and trifluoromethyl groups, as well as π-stacking of the pyridine rings.

-

pKa and Basicity: The pyridine nitrogen atom possesses a lone pair of electrons and is nominally basic. However, its basicity is significantly attenuated by the powerful electron-withdrawing effects of both the ortho-nitrile group and the para-trifluoromethyl group. These groups pull electron density away from the ring and the nitrogen atom, making the lone pair less available for protonation. Consequently, the pKa of the conjugate acid of this compound is expected to be substantially lower than that of pyridine itself (pKa ≈ 5.2), rendering it a weak base. This property is crucial when selecting reagents for reactions involving the pyridine nitrogen.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. For a novel compound or for quality control, a combination of NMR, IR, and Mass Spectrometry is essential for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

-

¹H NMR: The proton spectrum will be simple, showing three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The electron-withdrawing substituents will shift these protons downfield relative to unsubstituted pyridine.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The nitrile carbon (C≡N) will appear around δ 115-120 ppm, while the carbon of the trifluoromethyl group will be a characteristic quartet (due to ¹JCF coupling) around δ 120-125 ppm. The four remaining aromatic carbons will have distinct shifts.

-

¹⁹F NMR: This is a key technique for fluorinated compounds. The spectrum will show a single, sharp singlet, as all three fluorine atoms are chemically equivalent. Its chemical shift will be characteristic of a -CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C≡N Stretch: The most diagnostic peak will be a sharp, strong absorption band in the range of 2240-2220 cm⁻¹.[7] The position in this range is characteristic of an aromatic nitrile.

-

C-F Stretches: Very strong and broad absorption bands will be present in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic Stretches: C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretches: These will be observed as weaker bands just above 3000 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion: In a high-resolution mass spectrum (HRMS), the compound will exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) corresponding to its exact mass of 172.024826 u.[5] This measurement is crucial for confirming the molecular formula.

-

Fragmentation: Common fragmentation pathways may include the loss of HCN or F• radicals, providing further structural evidence.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its three functional components: the pyridine ring, the nitrile group, and the trifluoromethyl group.

Logical relationship between functional groups and chemical properties.

-

Pyridine Ring: The ring is highly electron-deficient due to the combined inductive and resonance effects of the -CN and -CF₃ groups. This deactivates the ring towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present at another position.

-

Nitrile Group: This group is a versatile synthetic handle. It can be:

-

Hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (picolinic acid derivative) or amide.

-

Reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield the corresponding aminomethylpyridine.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

-

Stability and Storage: The compound is stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture uptake.[8]

Standard Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following represent self-validating workflows for the characterization of this compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase HPLC method to determine the purity of a sample. The principle relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

A generalized workflow for HPLC purity analysis.

Conclusion

This compound is a well-defined crystalline solid whose physicochemical profile is dominated by the strong electron-withdrawing nature of its substituents. Its defined melting point, characteristic spectroscopic signatures, and the versatile reactivity of its nitrile group make it a reliable and valuable intermediate for complex molecular synthesis. The insights provided in this guide equip researchers and drug development professionals with the foundational knowledge required to confidently incorporate this powerful building block into their synthetic and research programs.

References

- 1. 936841-69-9 | this compound - AiFChem [aifchem.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound - 有机砌块 - 西典实验 [seedior.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

Spectroscopic Characterization of 4-(Trifluoromethyl)picolinonitrile: A Technical Guide for Researchers

Introduction

4-(Trifluoromethyl)picolinonitrile is a substituted pyridine derivative of increasing interest in medicinal and materials chemistry. The presence of three distinct functional moieties—a pyridine ring, a nitrile group, and a trifluoromethyl group—imparts unique electronic and steric properties that are critical to its function. Unambiguous structural confirmation and purity assessment are paramount for any research or development application. This guide provides a comprehensive overview of the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As direct experimental spectra for this specific compound are not widely available in public databases, this document serves as both a predictive guide and a methodological framework. We will leverage established principles of spectroscopy and data from analogous structures to forecast the expected spectral data, explain the underlying chemical principles, and provide robust protocols for data acquisition. This approach ensures that researchers can confidently acquire, interpret, and validate their own experimental findings.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the integrity of the crucial trifluoromethyl group.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts are significantly influenced by the electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups, which deshield the ring protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.9 - 9.1 | Doublet (d) or Singlet (s) | J ≈ 1-2 Hz | H-3 |

| ~8.0 - 8.2 | Doublet of Doublets (dd) | J ≈ 5 Hz, 1-2 Hz | H-5 |

| ~8.8 - 9.0 | Doublet (d) | J ≈ 5 Hz | H-6 |

Causality Behind Predictions:

-

H-6: This proton is ortho to the ring nitrogen, placing it in a highly deshielded environment. Its signal is expected to be the furthest downfield. It will appear as a doublet due to coupling with H-5.

-

H-3: Positioned between the two strong electron-withdrawing groups (-CN and -CF₃), H-3 is also significantly deshielded. Its coupling to H-5 is a four-bond coupling (meta-coupling), which is typically small (1-2 Hz), potentially resolving as a narrow doublet or even a sharp singlet.

-

H-5: This proton is coupled to both H-6 (ortho-coupling, ~5 Hz) and H-3 (meta-coupling, ~1-2 Hz), resulting in a doublet of doublets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton. The presence of the trifluoromethyl group will introduce characteristic C-F coupling, most notably a quartet for the CF₃ carbon itself and smaller couplings to adjacent carbons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~152 - 154 | Singlet | C-6 |

| ~138 - 140 | Quartet (J ≈ 35-38 Hz) | C-4 |

| ~125 - 127 | Quartet (J ≈ 3-5 Hz) | C-5 |

| ~122 - 124 | Quartet (J ≈ 270-275 Hz) | -CF₃ |

| ~120 - 122 | Singlet or narrow quartet | C-3 |

| ~132 - 134 | Singlet | C-2 |

| ~116 - 118 | Singlet | -CN |

Expert Insights:

-

The signal for the -CF₃ carbon will be a prominent quartet with a large coupling constant (¹JCF ≈ 270-275 Hz), a hallmark of the trifluoromethyl group.

-

The carbon directly attached to the -CF₃ group, C-4 , will also exhibit a quartet splitting, but with a much smaller two-bond coupling constant (²JCF ≈ 35-38 Hz).

-

The other ring carbons may show even smaller quartet splittings due to longer-range C-F coupling.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds.[1][2] For this compound, a single, sharp signal is expected, as all three fluorine atoms are chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -63 to -65 | Singlet | -CF₃ |

Rationale: The chemical shift for a -CF₃ group on an aromatic ring typically falls within this range relative to a CFCl₃ standard.[3][4] The absence of any adjacent fluorine or hydrogen atoms that would cause significant coupling will result in a singlet.

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating system for acquiring high-quality NMR data.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Section 2: Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from the nitrile, the aromatic ring, and the carbon-fluorine bonds.

Expected IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~2230 - 2240 | Medium, Sharp | C≡N stretch |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretch |

| ~1600, ~1470, ~1420 | Medium | Aromatic C=C and C=N ring stretching |

| ~1320 - 1330 | Strong | C-CF₃ stretch |

| ~1100 - 1200 | Very Strong, Broad | C-F symmetric and asymmetric stretches |

Expert Interpretation:

-

C≡N Stretch: The nitrile group provides a highly characteristic and sharp peak in a relatively clean region of the spectrum, making it an excellent diagnostic marker.

-

Aromatic C-H Stretch: The presence of peaks just above 3000 cm⁻¹ confirms the existence of hydrogens on an sp²-hybridized carbon (the aromatic ring).

-

C-F Stretches: The most intense absorptions in the spectrum will be the C-F stretching bands. Their high intensity is due to the large change in dipole moment during the vibration of the highly polar C-F bonds. This region is often complex, with multiple overlapping bands.

Experimental Protocol for FTIR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra.

-

Data Collection: Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. For this compound, Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula is C₇H₃F₃N₂, giving a monoisotopic mass of 172.02 g/mol .

| m/z | Predicted Identity | Notes |

| 172 | [M]⁺• | Molecular Ion. Expected to be of moderate to high intensity. |

| 153 | [M - F]⁺ | Loss of a fluorine radical. |

| 145 | [M - HCN]⁺• | Loss of neutral hydrogen cyanide from the ring/nitrile. |

| 103 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 76 | [C₅H₂N]⁺ | Fragment corresponding to the pyridine ring after loss of CF₃ and CN. |

Trustworthiness of Fragmentation: The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments.[5] The pyridine ring is a stable aromatic system, and the loss of stable neutral molecules like HCN is a common fragmentation pathway for nitriles.

Predicted Fragmentation Pathway

Caption: Plausible fragmentation cascade for this compound under Electron Ionization (EI).

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This energy is sufficient to ionize the molecule and induce fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and the resulting signal is plotted as a function of m/z to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is readily achievable through a synergistic application of NMR, IR, and MS. This guide provides a robust predictive framework for the expected spectroscopic data, grounded in fundamental chemical principles. The ¹H, ¹³C, and ¹⁹F NMR spectra will define the covalent framework and confirm the trifluoromethyl group's presence. FTIR will provide rapid confirmation of the key nitrile and C-F functional groups, while mass spectrometry will verify the molecular weight and offer further structural proof through predictable fragmentation. By following the outlined protocols, researchers can generate high-quality data and confidently interpret their spectra to validate the structure and purity of this important chemical building block.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Trifluoromethyl)picolinonitrile Derivatives

This guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 4-(trifluoromethyl)picolinonitrile derivatives, a class of compounds of significant interest in pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethyl group onto the picolinonitrile scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] A thorough understanding of the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new chemical entities.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, crystallization, X-ray diffraction analysis, and computational modeling of these valuable compounds.

The Significance of the this compound Scaffold in Modern Chemistry

The trifluoromethylpyridine (TFMP) moiety is a privileged structural motif in modern medicinal and agricultural chemistry.[1][3][4][5] The trifluoromethyl group, a strong electron-withdrawing substituent, can significantly alter the electronic properties of the pyridine ring, impacting its pKa and reactivity.[1] Furthermore, the lipophilic nature of the -CF3 group can enhance membrane permeability and metabolic stability, crucial parameters for drug candidates.[4] When combined with the picolinonitrile framework, which contains a nitrile group capable of participating in various intermolecular interactions, these derivatives present a unique platform for the design of targeted therapeutics and advanced materials.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating the crystal structure of a this compound derivative begins with its synthesis and the subsequent growth of high-quality single crystals.

Synthetic Pathways to this compound Derivatives

The synthesis of trifluoromethylpyridines can be approached through various strategies. A common method involves the cyclocondensation of a trifluoromethyl-containing building block. For instance, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a versatile precursor for constructing the trifluoromethyl-substituted pyridine ring.[1]

Alternatively, chlorine/fluorine exchange reactions on a pre-formed trichloromethylpyridine can be employed to introduce the trifluoromethyl group.[1] The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the picolinonitrile core.

Experimental Protocol: A Generalized Synthetic Approach

A generalized, hypothetical synthetic protocol for a this compound derivative is outlined below. Note: This is a representative procedure and may require optimization for specific target molecules.

-

Reaction Setup: To a solution of a suitable trifluoromethyl-containing precursor (e.g., a substituted 4-halopicolinonitrile) in an appropriate anhydrous solvent (e.g., DMF, DMSO), add the desired nucleophile and a suitable base (e.g., K2CO3, Cs2CO3).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature determined by the reactivity of the substrates (typically ranging from 80 °C to 150 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in crystal structure analysis. A variety of techniques can be employed, and the optimal method is highly dependent on the physicochemical properties of the compound.

Common Crystallization Techniques for Small Organic Molecules:

| Crystallization Technique | Principle |

| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, inducing crystallization. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth. |

Protocol for Crystallization Screening:

-

Solubility Testing: Determine the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

-

Initial Screening: Set up small-scale crystallization trials using the techniques listed above with the most promising solvents identified in the solubility screen.

-

Optimization: Once initial crystal hits are observed, optimize the conditions by varying the solvent system, concentration, temperature, and rate of crystallization.

Single-Crystal X-ray Diffraction (SCXRD): Visualizing the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction Analysis:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Steps in SCXRD Analysis:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam while a detector records the diffraction pattern.[6]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the best possible fit between the calculated and observed diffraction patterns.[3]

Interpreting the Crystal Structure: From Data to Insights

The final output of a successful SCXRD experiment is a crystallographic information file (CIF), which contains a wealth of information about the crystal structure. The interpretation of this data provides crucial insights into the molecule's conformation and its interactions in the solid state.

Case Study: Crystal Structure of 4-(Trifluoromethyl)pyridine-2-carboxylic Acid

Crystallographic Data for 4-(Trifluoromethyl)pyridine-2-carboxylic Acid: [3]

| Parameter | Value |

| Chemical Formula | C7H4F3NO2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1863(6) |

| b (Å) | 15.1325(9) |

| c (Å) | 17.6356(11) |

| α (°) | 107.189(2) |

| β (°) | 93.126(2) |

| γ (°) | 103.753(2) |

| Volume (ų) | 2254.2(2) |

| Z | 12 |

Analysis of Intermolecular Interactions

The crystal packing of 4-(trifluoromethyl)pyridine-2-carboxylic acid is dictated by a network of intermolecular interactions. In this particular structure, hydrogen bonds play a critical role.[3] The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of dimers or extended chains.

The trifluoromethyl group, while generally considered non-polar, can participate in weak C-H···F hydrogen bonds and halogen bonding interactions. The pyridine nitrogen atom is a hydrogen bond acceptor. The interplay of these various interactions governs the overall supramolecular architecture.

Logical Flow of Intermolecular Interaction Analysis:

Caption: A workflow for the analysis of intermolecular interactions in a crystal structure.

The Role of Computational Chemistry in Crystal Structure Analysis

Computational methods are increasingly used to complement experimental crystallographic data and to predict crystal structures.

-

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and to calculate the energies of different conformations and intermolecular interactions.

-

Crystal Structure Prediction (CSP): Algorithms can be employed to generate and rank plausible crystal packing arrangements based on calculated lattice energies. This can be particularly useful in understanding polymorphism, the ability of a compound to exist in multiple crystalline forms.

-

Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular contacts in a crystal and can be used to quantify the contribution of different types of interactions to the overall crystal packing.

Conclusion and Future Perspectives

The crystal structure analysis of this compound derivatives is a multifaceted process that combines synthetic chemistry, advanced analytical techniques, and computational modeling. A detailed understanding of the solid-state structure of these compounds is essential for advancing their development in drug discovery and materials science. As synthetic methodologies become more sophisticated and crystallographic techniques continue to evolve, we can anticipate a deeper understanding of the structure-property relationships that govern the behavior of this important class of molecules.

References

- 1. echemi.com [echemi.com]

- 2. 4-Trifluoromethyl-pyridine-2-carbonitrile | 936841-69-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. 936841-69-9 Cas No. | 4-(Trifluoromethyl)pyridine-2-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 6. Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Understanding the reactivity of the trifluoromethyl group on the pyridine ring

<_- a="">

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylpyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemistry.[1][2][3] The strategic incorporation of the trifluoromethyl (CF₃) group onto the pyridine ring imparts a unique combination of electronic and physicochemical properties that profoundly influence molecular reactivity and biological function.[1][4][5] This guide provides an in-depth analysis of the reactivity of this privileged core, focusing on the underlying electronic effects that govern its transformations. We will explore key reaction classes, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, offering mechanistic insights and practical considerations for synthetic chemists. The aim is to equip researchers with the fundamental knowledge required to strategically design and execute syntheses involving this versatile heterocyclic system.

The Electronic Influence of the Trifluoromethyl Group

The reactivity of the trifluoromethyl-substituted pyridine ring is dominated by the powerful electron-withdrawing nature of the CF₃ group.[2][4] This influence stems from two primary electronic effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and the cumulative effect of three fluorine atoms creates a strong dipole, pulling electron density away from the pyridine ring through the carbon-carbon sigma bond. This effect is potent and significantly acidifies the ring protons.

-

Resonance Effect (-R): While the trifluoromethyl group does not participate in resonance in the same way as a nitro group, it exerts a strong deactivating effect on the aromatic system. Its Hammett constant (σₚ) of 0.54 signifies a powerful electron-withdrawing capability, comparable to well-known deactivating groups.[2]

This profound electron deficiency has two major consequences for the pyridine ring's reactivity:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is rendered highly electron-poor and thus unreactive towards common electrophiles.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it an excellent electrophile, highly susceptible to attack by nucleophiles, particularly when a suitable leaving group is present.[6][7]

The position of the CF₃ group dictates the regioselectivity of nucleophilic attack. A CF₃ group at the 2- or 4-position strongly activates the ring for SNAr at those positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative pyridine nitrogen.[7][8] A CF₃ group at the 3-position also activates the 2- and 6-positions towards nucleophilic attack.

Key Reaction Classes and Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction of electron-deficient aromatic systems like trifluoromethylpyridines. The reaction proceeds via a two-step addition-elimination mechanism.[6][7]

Mechanism:

-

Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

-

Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored.

The presence of the CF₃ group is crucial as it stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy for the first, rate-determining step.[6]

Diagram: Generalized SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Positional Reactivity:

| CF₃ Position | Activated Positions for SNAr | Rationale for Activation |

| 2-CF₃ | C4, C6 | Strong activation due to inductive pull and resonance stabilization of the intermediate involving the ring nitrogen. |

| 3-CF₃ | C2, C6 | Activation is primarily inductive, making adjacent positions electrophilic. |

| 4-CF₃ | C2, C6 | Strong activation; the negative charge in the Meisenheimer complex is delocalized onto the ring nitrogen.[8] |

Metal-Catalyzed Cross-Coupling Reactions

While the electron-poor nature of the ring disfavors oxidative addition in some catalytic cycles, trifluoromethyl-substituted halopyridines are excellent substrates for a variety of metal-catalyzed cross-coupling reactions. These methods are indispensable for forming C-C, C-N, and C-O bonds.

Common Cross-Coupling Reactions:

-

Suzuki Coupling (C-C bond formation): Palladium catalysts are commonly used to couple trifluoromethyl-substituted halopyridines with boronic acids or esters. This is a robust method for introducing aryl or alkyl groups.

-

Buchwald-Hartwig Amination (C-N bond formation): This palladium-catalyzed reaction is a powerful tool for synthesizing aniline and amine derivatives from trifluoromethyl-substituted halopyridines. It is widely used in drug discovery programs.

-

Sonogashira Coupling (C-C bond formation): This reaction, typically catalyzed by palladium and copper, couples terminal alkynes with halopyridines, providing access to alkynylpyridine derivatives.

The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The electron-withdrawing CF₃ group can influence the electronics of the metal center during the catalytic cycle, sometimes requiring more electron-rich ligands to facilitate the oxidative addition step.

Synthetic Applications in Drug Discovery

The trifluoromethylpyridine motif is present in numerous approved drugs and clinical candidates.[2][3][9] Its inclusion is often strategic, aiming to enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate pKa for improved target binding.[1][4][5][10]

Case Study: Tipranavir Tipranavir is an anti-HIV drug that features a sulfonamide linkage to a trifluoromethylpyridine moiety.[9] The synthesis of this key fragment likely involves the reaction of an amine with (5-trifluoromethyl)-2-pyridinesulfonyl chloride, a classic example of nucleophilic substitution on an activated pyridine ring.[9]

Experimental Protocol: A Representative SNAr Reaction

This protocol describes the synthesis of 4-methoxy-2-(trifluoromethyl)pyridine from 4-chloro-2-(trifluoromethyl)pyridine, illustrating a typical SNAr procedure.

Objective: To replace the chlorine atom with a methoxy group via nucleophilic aromatic substitution.

Materials:

-

4-chloro-2-(trifluoromethyl)pyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous methanol to dissolve the starting material. Then, carefully add sodium methoxide (1.1 - 1.5 eq) portion-wise.

-

Reaction Conditions: Stir the reaction mixture at reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-methoxy-2-(trifluoromethyl)pyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Diagram: SNAr Experimental Workflow

Caption: Step-by-step workflow for a typical SNAr reaction.

Conclusion

The trifluoromethylpyridine core is a highly versatile and reactive scaffold whose synthetic utility is governed by the powerful electron-withdrawing properties of the CF₃ group. A thorough understanding of its propensity to undergo nucleophilic aromatic substitution and participate in various metal-catalyzed cross-coupling reactions is essential for its effective application in drug discovery and development. By leveraging these predictable reactivity patterns, medicinal chemists can continue to design and synthesize novel molecules with enhanced biological activity, improved pharmacokinetic profiles, and greater metabolic stability.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 4-(Trifluoromethyl)picolinonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)picolinonitrile, a key building block in the pharmaceutical and agrochemical industries. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the compound's molecular structure and the principles of organic chemistry. Furthermore, it presents detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate the effective use of this compound in synthesis and formulation.

Introduction to this compound

This compound, with the chemical structure illustrated below, is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its molecular formula is C₇H₃F₃N₂. The presence of both a trifluoromethyl (-CF₃) group and a nitrile (-CN) group on the picoline scaffold imparts unique electronic and physicochemical properties to the molecule. These functional groups are instrumental in modulating a compound's biological activity, metabolic stability, and bioavailability, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and crop protection products.[1][2][3]

Understanding the solubility of this compound in common organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation. Solubility dictates the choice of solvent for a chemical reaction, influences the efficiency of extractions and crystallizations, and is a critical parameter in the development of stable and effective formulations.

Predicting the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound can be predicted by analyzing the contributions of its key structural features: the pyridine ring, the trifluoromethyl group, and the nitrile group.

The Role of the Pyridine Ring

The pyridine ring is an aromatic heterocycle containing a nitrogen atom. This nitrogen atom has a lone pair of electrons, making the pyridine ring a polar and weakly basic structure. The aromatic nature of the ring allows for π-π stacking interactions with other aromatic compounds.

The Influence of the Trifluoromethyl (-CF₃) Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4][5] This has several effects on the molecule's properties:

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which generally increases a molecule's solubility in non-polar, organic solvents.[4] This property is crucial for enhancing membrane permeability in biological systems.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation.[4][5]

-

Modulation of Polarity: While increasing lipophilicity, the strong dipole moment of the C-F bonds also introduces a significant local polarity.

The Impact of the Nitrile (-CN) Group

The nitrile group is a strongly polar functional group due to the triple bond between carbon and nitrogen and the high electronegativity of nitrogen.[6][7][8] Its key contributions to solubility are:

-

Dipole-Dipole Interactions: The polar nature of the nitrile group allows for strong dipole-dipole interactions with polar solvents.

-

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, promoting solubility in protic solvents.[8]

Predicted Solubility Profile

Based on the analysis of its functional groups, the following solubility profile for this compound in common organic solvents can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF). These solvents can engage in dipole-dipole interactions with the nitrile group and the pyridine ring.

-

Moderate to High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can act as hydrogen bond donors to the nitrogen of the pyridine ring and the nitrile group.

-

Moderate Solubility: Expected in solvents of intermediate polarity, such as dichloromethane and chloroform.

-

Low to Moderate Solubility: Expected in non-polar aromatic solvents like toluene, which can interact with the pyridine ring through π-π stacking.

-

Low Solubility: Expected in non-polar aliphatic solvents such as hexane and cyclohexane, as the overall polarity of the molecule is significant.

-

Very Low Solubility: Expected in water, despite the presence of polar groups. The influence of the lipophilic trifluoromethyl group and the aromatic ring likely outweighs the hydrogen bonding potential with water.

Experimental Determination of Solubility

While predictions provide a useful starting point, experimental determination is essential for obtaining accurate quantitative solubility data. Two common methods for determining the solubility of a solid in a liquid are the static equilibrium method and the dynamic (polythermal) method. This guide details a robust static equilibrium method suitable for a research laboratory setting.

Principle of the Static Equilibrium Method

The static equilibrium method involves preparing a saturated solution of the solute in the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically. This method is considered reliable for generating thermodynamically valid solubility data.[9][10]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the static equilibrium method.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Calibration standards of this compound

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a tared glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Record the mass of the added solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Sampling and Analysis:

-

After the equilibration period, stop the agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask.

-

Record the mass of the transferred saturated solution.

-

Dilute the sample to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following practices are recommended:

-

Approach to Equilibrium: Perform the experiment by approaching equilibrium from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then cooling it down to the target temperature) to confirm that true thermodynamic equilibrium is reached.[9]

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to ensure that no phase transition or solvate formation has occurred.

-

Reproducibility: Conduct all experiments in triplicate to assess the precision of the measurements.

Qualitative Solubility Tests

For rapid screening or when a full quantitative determination is not required, qualitative solubility tests can provide valuable information.[11][12][13]

Procedure for Qualitative Solubility Testing

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add 1 mL of the test solvent in portions, agitating vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Classify the solubility as:

-

Soluble: Dissolves completely.

-

Partially Soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution.

-

The following flowchart illustrates a systematic approach to qualitative solubility testing.

Caption: Flowchart for qualitative solubility testing of this compound.

Data Presentation

All quantitative solubility data should be summarized in a clear and organized table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Example Data)

| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | TBD | TBD |

| Toluene | 2.4 | TBD | TBD |

| Dichloromethane | 3.1 | TBD | TBD |

| Ethyl Acetate | 4.4 | TBD | TBD |

| Acetone | 5.1 | TBD | TBD |

| Acetonitrile | 5.8 | TBD | TBD |

| Ethanol | 4.3 | TBD | TBD |

| Methanol | 5.1 | TBD | TBD |

| Water | 10.2 | TBD | TBD |

TBD: To be determined experimentally.

Conclusion

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 3. byjus.com [byjus.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. study.com [study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. EXPERIMENT 8 [aris.gusc.lv]

- 12. studylib.net [studylib.net]

- 13. csub.edu [csub.edu]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-(Trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Trifluoromethyl)picolinonitrile is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. The presence of both a trifluoromethyl group and a nitrile moiety on the pyridine ring imparts unique electronic properties and reactivity, but also introduces potential thermal liabilities. A thorough understanding of the thermal stability and decomposition pathways of this compound is paramount for safe handling, process development, and ensuring the integrity of drug discovery and development programs. This in-depth technical guide provides a comprehensive overview of the thermal properties of this compound, including detailed experimental protocols for its analysis, interpretation of thermal data, and insights into its decomposition mechanisms.

Introduction: The Critical Role of Thermal Stability in Drug Development

The journey of a drug candidate from laboratory synthesis to a marketable therapeutic is fraught with challenges, many of which are intrinsically linked to the physicochemical properties of the molecules involved. Thermal stability is a cornerstone of these properties, influencing everything from reaction optimization and purification strategies to formulation and long-term storage. For complex heterocyclic molecules such as this compound, an early and thorough assessment of thermal behavior is not merely a matter of good practice; it is a critical step in risk mitigation and ensuring the viability of a development pipeline.

The trifluoromethyl group is a valued substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity[1][2]. However, the strong electron-withdrawing nature of the CF3 group can also influence the thermal robustness of the parent molecule[3][4]. Similarly, the nitrile functional group, while a versatile synthetic handle, can be susceptible to thermal degradation. The combination of these functionalities on a pyridine scaffold necessitates a detailed investigation into the thermal decomposition profile of this compound.

This guide will delve into the theoretical considerations and practical experimental approaches for characterizing the thermal stability of this important synthetic intermediate. We will explore the use of key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), to elucidate the decomposition onset, energetic potential, and potential for runaway reactions.

Physicochemical Properties of this compound

A foundational understanding of the basic physical properties of a compound is essential before embarking on a detailed thermal analysis.

| Property | Value | Source |

| Molecular Formula | C7H3F3N2 | - |

| Molecular Weight | 172.11 g/mol | - |

| Melting Point | 96-98 °C | --INVALID-LINK-- |

| Boiling Point | 289.6 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | Colorless to pale-yellow to yellow-brown to brown liquid or solid | --INVALID-LINK-- |

Experimental Analysis of Thermal Stability

A multi-faceted approach utilizing several complementary thermal analysis techniques is crucial for a comprehensive understanding of the thermal behavior of this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential first step in assessing thermal stability by identifying the temperature at which decomposition begins (onset temperature) and the subsequent mass loss profile.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% mass loss is observed.

Interpreting the Causality: The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. An inert nitrogen atmosphere is initially chosen to study the intrinsic thermal stability of the molecule without the influence of oxidation. A subsequent run in air can reveal susceptibility to oxidative decomposition, which would be indicated by a lower Tonset or a more complex mass loss profile.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy (ΔH) of these transitions.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a sealed pan is crucial to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow measurement.

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature and the peak temperature for each thermal event. Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHdecomp).

Interpreting the Causality: The DSC experiment complements the TGA data. While TGA shows mass loss, DSC quantifies the energy released or absorbed during thermal events. A sharp, significant exotherm following the melting point is a strong indicator of a potentially hazardous decomposition. The magnitude of the ΔHdecomp is a critical parameter for assessing the energetic potential of the decomposition.

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Accelerating Rate Calorimetry (ARC)

Principle: ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure profiles of a sample during an exothermic reaction. It is considered the gold standard for assessing thermal runaway potential by simulating a worst-case "zero heat loss" scenario.

Experimental Protocol:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A larger sample size (typically 1-5 g) is loaded into a spherical, high-pressure-resistant "bomb" made of a material like titanium or Hastelloy C.

-

Procedure (Heat-Wait-Seek):

-

The sample is heated in small, incremental steps (e.g., 5 °C).

-

After each step, the instrument enters a "wait" period to allow for thermal equilibration.

-

During the "seek" phase, the instrument monitors the sample's self-heating rate.

-

If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode. In this mode, the surrounding heaters match the sample temperature, preventing any heat loss to the environment.

-

-

Data Analysis: The primary outputs are plots of temperature versus time and pressure versus time. From this data, key safety parameters can be determined, including the onset temperature of self-accelerating decomposition (TSADT), the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTad).

Interpreting the Causality: The ARC experiment provides a more realistic assessment of the potential for a thermal runaway reaction on a larger scale than TGA or DSC. The "Heat-Wait-Seek" protocol is designed to pinpoint the exact temperature at which the sample begins to generate its own heat at a rate that cannot be safely dissipated. The pressure data is also critical, as it reveals the potential for gas generation during decomposition, which can lead to vessel over-pressurization.

Predicted Thermal Decomposition Profile and Mechanistic Insights

In the absence of specific experimental data for this compound, we can infer a likely thermal decomposition profile based on its structural motifs and data from analogous compounds.

Expected Thermal Behavior:

-

TGA: A single-stage, sharp mass loss is anticipated, likely commencing at temperatures above 200 °C. The presence of the trifluoromethyl group may enhance thermal stability compared to unsubstituted 4-cyanopyridine.

-

DSC: An endothermic peak corresponding to its melting point (96-98 °C) will be observed, followed by a significant exothermic event at higher temperatures, indicating decomposition. The energy release is expected to be substantial due to the presence of the nitrile and trifluoromethyl groups.

Potential Decomposition Pathways:

The decomposition of this compound is likely to be a complex process involving multiple competing pathways.

-

Nitrile Group Reactions: At elevated temperatures, nitrile groups can undergo oligomerization or polymerization, leading to the formation of triazine-like structures or more complex, nitrogen-containing polymers. Pyrolysis of nitriles can also lead to the elimination of hydrogen cyanide (HCN)[5].

-

Trifluoromethyl Group Decomposition: The C-CF3 bond is generally strong, but at high temperatures, it can cleave. The trifluoromethyl radical is highly reactive. Another potential pathway for fluorinated compounds is the elimination of hydrogen fluoride (HF), although this is more common in molecules with adjacent hydrogen atoms.

-

Pyridine Ring Fragmentation: At very high temperatures, the pyridine ring itself will fragment, leading to the formation of a variety of smaller volatile molecules.

Caption: Potential decomposition pathways for this compound.

Safety Considerations and Best Practices

Given the potential for energetic decomposition and the release of toxic gases such as HCN and HF, stringent safety protocols must be in place when handling and heating this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Scale-Up Precautions: Before scaling up any reaction involving this compound, a thorough thermal hazard assessment, including ARC or similar calorimetric studies, is mandatory.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may catalyze decomposition.

-

Emergency Preparedness: Have appropriate emergency procedures and equipment in place, including spill kits and fire extinguishers suitable for chemical fires.

Conclusion

This compound is a valuable compound with significant potential in drug discovery and development. However, its chemical structure suggests a potential for thermal instability that must be carefully evaluated and managed. By employing a combination of TGA, DSC, and ARC, researchers can gain a comprehensive understanding of its thermal decomposition profile, enabling the development of safe and robust synthetic processes. The insights and protocols provided in this guide serve as a critical resource for scientists working with this and structurally related molecules, ultimately contributing to the safer and more efficient advancement of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. info.ornl.gov [info.ornl.gov]

Quantum chemical calculations for 4-(Trifluoromethyl)picolinonitrile